molecular formula C11H19N5O B8109324 N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Isobutyramide

N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Isobutyramide

Cat. No.: B8109324
M. Wt: 237.30 g/mol
InChI Key: IAJPFWFTLIQPFB-UHFFFAOYSA-N
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Description

N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Isobutyramide is a heterocyclic compound featuring a fused triazolo-diazepine core substituted with an isobutyramide group via a methylene linker.

Properties

IUPAC Name

2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-8(2)11(17)13-7-10-15-14-9-6-12-4-3-5-16(9)10/h8,12H,3-7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJPFWFTLIQPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NN=C2N1CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Isobutyramide is a complex compound that belongs to the class of triazole derivatives. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H17N5C_{14}H_{17}N_{5}, with a molecular weight of approximately 257.32 g/mol. Its structure features a triazole ring fused with a diazepine moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H17N5
Molecular Weight257.32 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that various triazole derivatives possess antibacterial and antifungal activities against a range of pathogens. The mechanisms often involve inhibition of essential enzymes or disruption of cell wall synthesis in bacteria .

Case Study:
In one study examining the antimicrobial efficacy of triazole derivatives, compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. A study highlighted the cytotoxic effects of triazole-containing compounds against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). The findings indicated that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction: It may interact with specific receptors in cells that modulate cell growth and apoptosis.

These mechanisms highlight the potential for this compound in therapeutic applications targeting infections and cancer.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound compared to other triazole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
1-(2-(1H-imidazol-1-yl)-2-(methylthio)ethyl)-1H-imidazoleModerateHigh
1-(benzyl)-1H-triazoleLowHigh

The data suggests that while this compound shows promising antimicrobial activity similar to other triazoles like imidazole derivatives; its anticancer activity is comparatively moderate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolo-diazepine derivatives, which are often modified at the 3-position to alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₃H₂₀N₆O Isobutyramide at 3-position 276.34 Lipophilic amide group enhances membrane permeability
6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-d][1,4]Diazepine-3-carboxamide hydrochloride (1:1) C₇H₁₂ClN₅O Carboxamide at 3-position; HCl salt 217.66 Hydrochloride salt improves aqueous solubility; polar carboxamide group
3-Fluoro-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepin-3-Yl)Methyl)Aniline C₁₃H₁₆FN₅ Fluoroaniline at 3-position 261.30 Electron-withdrawing fluorine enhances metabolic stability
Methyl 7-Oxo-5-Phenyl-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-d][1,4]Diazepine-5-Carboxylate C₁₄H₁₅N₅O₃ Ester group at 5-position 301.30 Keto and ester groups enable diverse reactivity (e.g., hydrolysis, cyclization)

Preparation Methods

[3 + 2] Cycloaddition for Triazole Ring Formation

The triazole moiety in the target compound can be synthesized via a [3 + 2] cycloaddition reaction, a method widely employed for fused heterocycles. In a protocol adapted from tricyclic 1,2,4-triazole-fused benzodiazepines, α-acetoxyazo intermediates react with nitriles in the presence of AlCl₃ to generate azocarbenium ions. These ions undergo cycloaddition with nitriles, followed by a-phenyl migration and ring expansion (Figure 1).

Example Protocol :

  • Intermediate Generation : React 4-acetoxy-1-acetyl-4-phenylazo-1,2,3,4-tetrahydroquinoline with acetonitrile and AlCl₃ at −40°C.

  • Cycloaddition : Allow the azocarbenium intermediate to react with nitriles (e.g., acetonitrile) to form spiro-triazolium adducts.

  • Rearrangement : Warm the mixture to room temperature to induce ring expansion from a 6-membered piperidine to a 7-membered diazepine.

Key Parameters :

  • Catalyst : AlCl₃ (10 mol%)

  • Solvent : Dry CH₂Cl₂

  • Yield : 37–88% (dependent on nitrile substituents)

Application to Target Compound

For N-((6,7,8,9-tetrahydro-5H-[1,triazolo[4,3-a]diazepin-3-yl)methyl)isobutyramide, the diazepine ring could be preformed, followed by triazole cycloaddition at the C3 position. Subsequent functionalization with isobutyramide via a methylene linker would require:

  • Step 1 : Diazepine synthesis via ring-closing metathesis or condensation.

  • Step 2 : [3 + 2] cycloaddition using a nitrile equivalent (e.g., cyanomethylisobutyramide) to introduce the triazole and amide groups simultaneously.

Nucleophilic Substitution on Preformed Triazolodiazepine Cores

Halogenation-Alkylation Sequence

A two-step approach derived from NK-3 receptor antagonist syntheses involves:

  • Halogenation : Introduce a chloromethyl group at the C3 position of the triazolodiazepine core using Cl₂ or SOCl₂.

  • Nucleophilic Substitution : React the chloromethyl intermediate with isobutyramide in the presence of a base (e.g., K₂CO₃).

Example Protocol :

  • Chloromethylation : Treat triazolodiazepine with paraformaldehyde and HCl gas in dioxane at 60°C.

  • Substitution : Combine chloromethyl-triazolodiazepine with isobutyramide and DIPEA in DMF at 80°C.

Key Parameters :

  • Reagents : Paraformaldehyde (2 eq), HCl gas (1.5 eq)

  • Yield : ~65% (estimated from analogous reactions)

Stepwise Assembly via Amide Bond Formation

Reductive Amination and Amide Coupling

This method prioritizes late-stage introduction of the isobutyramide group:

  • Synthesize 3-Aminomethyl Triazolodiazepine : Reduce a nitrile or oxime precursor to the amine using LiAlH₄.

  • Amide Coupling : React the amine with isobutyric acid chloride using Hünig’s base as a catalyst.

Example Protocol :

  • Reduction : Treat 3-cyanomethyl-triazolodiazepine with LiAlH₄ (2 eq) in THF at 0°C.

  • Coupling : Add isobutyryl chloride (1.2 eq) and DIPEA (3 eq) in dichloromethane.

Key Parameters :

  • Solvent : THF (reduction), CH₂Cl₂ (coupling)

  • Yield : 70–85% (based on similar amidation reactions)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CycloadditionSingle-pot reaction, scalableRequires stringent anhydrous conditions37–88%
Nucleophilic SubHigh functional group toleranceMulti-step synthesis~65%
Amide CouplingModular, late-stage diversificationSensitive to amine nucleophilicity70–85%

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring triazole formation at the correct position requires careful control of electronic and steric effects.

  • Amide Stability : Isobutyramide may hydrolyze under acidic conditions; neutral pH during workup is critical.

  • Scalability : Cycloaddition methods face scalability issues due to low temperatures (−40°C) , whereas amide coupling is more practical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Isobutyramide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of triazolo-diazepine derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, describes a protocol using ethanol as a solvent, heating at 70–100°C for 24–72 hours, and purification via column chromatography (e.g., gradient elution with ethyl acetate/light petroleum mixtures). Reaction time and stoichiometric ratios of amines (e.g., methylamine or isopropylamine) significantly impact yield and purity . Key parameters to optimize include temperature control, solvent polarity, and catalyst selection.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on expected chemical shifts for the triazolo-diazepine core (e.g., aromatic protons at δ 7.0–8.3 ppm) and isobutyramide side chain (e.g., methyl groups at δ 1.0–1.4 ppm). and provide detailed NMR spectral data for analogous compounds .
  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • HRMS : Validate molecular formula accuracy (e.g., <5 ppm mass error). reports HRMS (ESI) for validation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what experimental validations are required?

  • Methodological Answer : Use tools like SwissADME () to predict lipophilicity (LogP), solubility, and drug-likeness. Compare results with experimental data from HPLC (logD7.4 measurements) or permeability assays (e.g., Caco-2 cell monolayers). Discrepancies between predicted and observed values may arise from unaccounted stereochemical effects or aggregation tendencies . Advanced molecular dynamics simulations (e.g., COMSOL Multiphysics, ) can model membrane interactions .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Assay Design : Control variables such as solvent (DMSO concentration), cell line metabolic activity, and protein binding ( ). For example, highlights discrepancies in celecoxib analog activity due to assay-specific protein interactions .
  • Dose-Response Analysis : Use factorial design ( ) to test interactions between compound concentration and assay conditions (e.g., pH, temperature) .
  • Meta-Analysis : Apply bibliometric frameworks ( ) to compare published datasets and identify systemic biases .

Q. How can the triazolo-diazepine core be modified to enhance target selectivity, and what structural analogs are synthetically feasible?

  • Methodological Answer :

  • SAR Studies : Introduce substituents at the diazepine nitrogen (e.g., alkylation or aryl groups) and monitor changes in binding affinity via surface plasmon resonance (SPR). demonstrates how modifying the pyrazole moiety in triazolo-triazines alters selectivity .
  • Retrosynthetic Analysis : Prioritize intermediates with orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to enable stepwise functionalization. provides crystallographic data (CCDC 1876881) for analog design .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for CNS drug discovery?

  • Methodological Answer : Link the compound’s γ-aminobutyric acid (GABA) receptor binding potential (inferred from structural analogs in ) to established neuropharmacological models. Use the "Guiding Principle 2" ( ) to connect empirical data (e.g., electrophysiology assays) with receptor allostery theories .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring ( ). Use Design of Experiments (DoE) to optimize parameters like mixing speed, cooling rates, and catalyst loading. ’s CRDC subclass RDF2050108 outlines best practices for process control in chemical engineering .

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